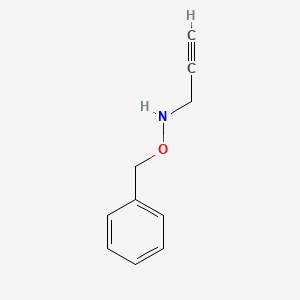

(benzyloxy)(prop-2-yn-1-yl)amine

説明

(Benzyloxy)(prop-2-yn-1-yl)amine (CAS: 20056-96-6) is a secondary amine featuring a benzyloxy group (–OCH₂C₆H₅) and a propargyl group (–C≡C–CH₂–) bonded to the nitrogen atom. This compound, with a molecular formula of C₁₀H₁₁NO, is a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical research . Its commercial availability (95% purity, Combi-Blocks) underscores its utility as a building block for complex molecules, though detailed spectroscopic data (e.g., NMR, melting point) remain underreported in the literature.

特性

IUPAC Name |

N-phenylmethoxyprop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPMXTWHZGCBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (benzyloxy)(prop-2-yn-1-yl)amine typically involves the reaction of benzyl alcohol with propargylamine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of propargylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

(benzyloxy)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The benzyloxy and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce different amine compounds .

科学的研究の応用

Medicinal Chemistry

One of the prominent applications of (benzyloxy)(prop-2-yn-1-yl)amine is in the development of pharmaceutical agents. Research indicates that compounds containing this moiety can act as inhibitors for critical biological targets, including cyclin-dependent kinases (CDKs). Such inhibitors are vital in cancer therapy, particularly in targeting glioblastoma and other malignancies .

Case Study: Inhibition of CDK2

- Objective: To evaluate the efficacy of this compound derivatives in inhibiting CDK2.

- Method: Synthesis of bifunctional compounds containing this structure, followed by biological assays to measure inhibition rates.

- Results: Several derivatives showed significant inhibitory activity against CDK2, suggesting potential for further development into therapeutic agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique alkyne functionality allows for various coupling reactions, including Sonogashira and alkyne metathesis, facilitating the construction of complex molecular architectures.

Data Table: Reaction Outcomes Using this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, base | 85 | |

| Alkyne Metathesis | Ru catalyst | 78 | |

| Hydroamination | Ir catalyst | 70 |

Research has shown that this compound exhibits antioxidant properties, making it a candidate for treating age-related diseases linked to oxidative stress. Studies have indicated that compounds with similar structures can mitigate reactive oxygen species (ROS), thus providing protective effects against cellular damage .

作用機序

The mechanism of action of (benzyloxy)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with various cellular components, leading to different biological effects.

類似化合物との比較

Key Observations :

- Propargyl vs. Benzyloxy Substitution : Propargylamines (e.g., N-(prop-2-yn-1-yl)benzamide) are often synthesized via nucleophilic substitution or amide coupling, while benzyloxy analogs (e.g., FA-66) require regioselective alkylation or etherification .

- Heterocyclic Systems : Incorporating benzyloxy into heterocycles (e.g., benzimidazoles) enhances steric bulk and electronic effects, influencing reactivity and biological activity .

Physical and Spectroscopic Properties

Key Observations :

- Propargylamide derivatives (e.g., compound 2j) exhibit well-resolved NMR signals for propargyl protons (δ ~2.93–3.16 ppm) and aromatic systems, whereas benzyloxy-propargyl amines lack detailed characterization .

- LCMS and NOESY NMR are critical for confirming regiochemistry in benzyloxy-substituted heterocycles .

生物活性

(b) (benzyloxy)(prop-2-yn-1-yl)amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and implications for therapeutic applications.

(b) this compound, with the chemical formula CHNO, is characterized by the presence of a benzyloxy group and a propargyl amine structure. The compound's structure can be detailed as follows:

| Property | Value |

|---|---|

| Molecular Weight | 175.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In a study evaluating compounds similar to this compound, it was found that related compounds exhibited significant inhibition against AChE and BuChE:

| Enzyme | IC50 Value |

|---|---|

| AChE | 1.57 μM |

| BuChE | 0.43 μM |

| MAO-A | 2.30 μM |

| MAO-B | 4.75 μM |

These findings suggest that the compound may possess dual-targeting capabilities, which could be beneficial for treating cognitive impairments associated with Alzheimer's disease .

Neuroprotective Effects

In vivo studies demonstrated that compounds with structural similarities to this compound improved cognitive function in animal models with scopolamine-induced memory impairment. The results indicated that these compounds could cross the blood-brain barrier effectively, enhancing their potential therapeutic applications .

Toxicity Assessment

Toxicity evaluations revealed that this compound and its analogs exhibited low toxicity profiles in cell lines such as PC12 and BV-2 cells. Furthermore, no acute toxicity was observed in mice at doses up to 2500 mg/kg, indicating a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the benzyloxy and propargyl groups can significantly influence biological activity. For instance, variations in substituents on the aromatic ring or alterations in the alkyne moiety can enhance or diminish enzyme inhibitory effects .

Case Studies

Several case studies have illustrated the therapeutic potential of similar compounds:

- Cognitive Enhancement : A study involving a compound structurally related to this compound showed significant improvements in memory retention in aged rats when administered prior to cognitive tasks.

- Neuroprotection in Alzheimer's Models : Another investigation documented that treatment with related compounds resulted in reduced amyloid-beta accumulation and improved synaptic function in transgenic mouse models of Alzheimer's disease.

Q & A

Q. Basic Characterization

- NMR : ¹H/¹³C NMR identifies benzyloxy (δ 4.5–5.0 ppm for OCH₂Ph) and propargyl (δ 2.0–3.0 ppm for C≡CH) groups .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Analysis : - X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain. For derivatives, SHELX programs handle twinning and high-resolution data .

- IR Spectroscopy : Confirms N–H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹) .

How does the propargyl group in this compound participate in palladium-catalyzed cross-coupling reactions?

Mechanistic Insight

The propargyl group undergoes:

- Oxidative Addition : Pd⁰ inserts into C–X bonds (X = Br, I) of aryl halides, forming Pd(II) intermediates .

- Alkyne Activation : CuI facilitates transmetallation, transferring the propargyl moiety to Pd .

- Reductive Elimination : Pd regenerates, releasing coupled products (e.g., aryl alkynes) .

Advanced Applications : - Carboxy-Alkynylation : CO₂ insertion via carbonate salts forms α,β-alkynyl esters .

- Tandem Reactions : Sequential couplings (e.g., hydroalkoxylation) exploit propargylamine’s dual functionality .

What methodologies utilize this compound as a precursor for nitrogen-containing heterocycles?

Q. Synthetic Pathways

- Cyclization to Benzimidazoles : Oxidative aminocarbonylation with imidazole carboxylates forms fused heterocycles under mild conditions (e.g., 50°C, 12 h) .

- Quinoline Derivatives : Propargyl amines react with acridin-9-amine via CuAAC click chemistry, yielding tetrahydroacridine hybrids .

Advanced Design : - Ynamide Benzannulation : Propargylamines enable [4+2] cycloadditions for polycyclic benzofused systems .

How can the benzyloxy group in this compound be selectively removed under mild conditions?

Q. Deprotection Strategies

- Hydrogenolysis : H₂/Pd-C in EtOAc or MeOH cleaves the benzyl ether without affecting propargyl amines .

- Acidolysis : HCl/Et₂O (2 N) at RT deprotects benzyloxy groups in <30 min, followed by neutralization (1 M KOH) .

Advanced Optimization : - Chemoselective Catalysts : Pd/charcoal with morpholine scavengers prevent alkyne reduction .

What challenges arise in determining the stereochemistry of this compound derivatives?

Q. Analytical Challenges

- Chiral Centers : Propargylamine’s sp-hybridized C limits NOE-based stereochemical analysis.

Solutions : - Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/IPA gradients .

- X-ray Crystallography : SHELXL refines absolute configuration from anomalous dispersion (e.g., Cu Kα radiation) .

How do solvent and temperature affect the stability of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。